molecular formula C9H10BrNO2 B13165850 2-Bromo-6-propylpyridine-4-carboxylic acid

2-Bromo-6-propylpyridine-4-carboxylic acid

Cat. No.: B13165850
M. Wt: 244.08 g/mol
InChI Key: WQEKHFFCDTWYML-UHFFFAOYSA-N
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Description

The Pyridine (B92270) Scaffold: Fundamental Significance in Contemporary Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and fundamentally important scaffold in organic chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, render the ring electron-deficient and distinguish its reactivity from that of benzene. This inherent reactivity, combined with its capacity for hydrogen bonding and its role as a bioisostere for various functional groups, has cemented its status as a "privileged scaffold" in medicinal chemistry. nih.gov

The pyridine nucleus is a core component in a vast array of natural products, including vitamins like niacin (nicotinic acid) and pyridoxine, as well as numerous alkaloids. nih.gov Furthermore, its presence is prominent in a multitude of FDA-approved drugs, where it often plays a critical role in binding to biological targets, improving solubility, and fine-tuning pharmacokinetic properties. Its derivatives are not only integral to pharmaceuticals but also find diverse applications as ligands in catalysis, components in functional materials, and key intermediates in the agrochemical industry.

Chemical Landscape of Brominated Pyridine Derivatives

The introduction of a bromine atom onto the pyridine scaffold dramatically expands its synthetic utility. Brominated pyridines are highly valued as versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine (C-Br) bond. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, acts as a reactive handle for a wide range of transition metal-catalyzed cross-coupling reactions.

Modern synthetic methodologies, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, heavily rely on aryl halides like bromopyridines to construct complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The reactivity of a bromopyridine is influenced by the position of the bromine atom and the nature of other substituents on the ring. For instance, a bromine at the 2- or 6-position, adjacent to the ring nitrogen, exhibits distinct reactivity profiles compared to one at the 3- or 4-position. idexlab.com This allows for selective and controlled functionalization, making brominated pyridines indispensable building blocks for creating libraries of complex molecules for drug discovery and materials science.

Positioning of 2-Bromo-6-propylpyridine-4-carboxylic Acid within Heterocyclic Chemistry

This compound is a polysubstituted heterocyclic compound that integrates several key functional elements, positioning it as a molecule of significant synthetic potential. Its structure is based on the pyridine-4-carboxylic acid (isonicotinic acid) framework, an important isomer in its own right. wikipedia.orgwikipedia.org The molecule is characterized by three distinct functional regions:

The Pyridine-4-carboxylic Acid Core : The carboxylic acid group at the 4-position provides a site for derivatization into esters, amides, and other functional groups, and can participate in hydrogen bonding or coordinate with metal ions. nih.gov

The C2-Bromo Substituent : This bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, alkyl, or alkynyl groups to build molecular complexity. rsc.orgacs.org

This trifunctional arrangement makes this compound a highly versatile building block, where each functional group can potentially be addressed with chemoselective reactions. While specific research on this exact molecule is not widely published, its properties and potential reactivity can be inferred from closely related, well-studied analogues.

Table 1: Physicochemical Properties of Related Brominated Pyridine Carboxylic Acids
Compound NameMolecular FormulaMolar Mass (g/mol)Reported Melting Point (°C)CAS Number
2-Bromopyridine-4-carboxylic acidC6H4BrNO2202.01217-22066572-56-3 sigmaaldrich.com
4-Bromopyridine-2-carboxylic acidC6H4BrNO2202.01-30766-03-1 nih.gov
2,6-Dibromopyridine-4-carboxylic acidC6H3Br2NO2280.90-2016-99-1 nih.gov

Current State of Research on Pyridine-4-Carboxylic Acids and Brominated Analogues

Current research into pyridine-4-carboxylic acids (isonicotinic acids) and their derivatives is vibrant and multifaceted. In medicinal chemistry, these scaffolds are continuously explored for the development of new therapeutic agents, including enzyme inhibitors and receptor modulators. nih.gov The carboxylic acid moiety is often crucial for biological activity, acting as a key binding element to protein targets. nih.gov Methods for the derivatization of the carboxyl group are well-established, allowing for the synthesis of diverse libraries of compounds for screening. researchgate.net In materials science, pyridine-4-carboxylic acids are used as organic linkers in the construction of metal-organic frameworks (MOFs), where the nitrogen atom and the carboxylate group coordinate to metal centers to form extended, porous structures. acs.org

Research on brominated pyridine analogues is heavily focused on their application in synthetic methodology. The development of novel and more efficient catalytic systems for cross-coupling reactions involving bromopyridines is an active area of investigation. researchgate.netresearchgate.net These efforts aim to broaden the substrate scope, improve reaction yields, and conduct transformations under milder, more environmentally friendly conditions. The selective functionalization of di- or tri-substituted pyridines, where different positions can be addressed sequentially, is of particular strategic importance for the efficient construction of complex target molecules. google.com

Strategic Research Objectives for this compound

Given the lack of extensive dedicated research on this compound, several strategic objectives can be outlined to explore its potential and establish its value in organic synthesis:

Development of Efficient Synthetic Routes: A primary objective is to establish a robust and scalable synthesis for the title compound. This would likely involve strategies such as the selective bromination and alkylation of a suitable pyridine precursor or the construction of the substituted ring system from acyclic precursors.

Exploration as a Synthetic Building Block: A key research direction is to systematically investigate its reactivity. This includes exploring its participation in a variety of palladium-catalyzed cross-coupling reactions at the C2-bromo position and the selective derivatization of the C4-carboxylic acid. Demonstrating its utility in the synthesis of more complex, value-added molecules would be a crucial outcome.

Physicochemical and Spectroscopic Characterization: A thorough characterization of its physical and chemical properties is essential. This includes detailed analysis using NMR, IR, and mass spectrometry, as well as determination of properties like pKa and solubility, to create a foundational dataset for future research and applications.

Investigation in Medicinal and Materials Chemistry: Based on its structural features, future research could explore its potential as a scaffold for new pharmaceutical agents or as a functional linker in the design of novel coordination polymers and metal-organic frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-6-propylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H10BrNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

WQEKHFFCDTWYML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=C1)C(=O)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 6 Propylpyridine 4 Carboxylic Acid

Retrosynthetic Disconnections and Identification of Key Synthon Precursors

Retrosynthetic analysis is a powerful strategy for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 2-bromo-6-propylpyridine-4-carboxylic acid, several logical disconnections can be proposed, each suggesting a different synthetic approach.

The primary disconnections involve the carbon-heteroatom and carbon-carbon bonds connecting the substituents to the pyridine (B92270) ring:

C4-COOH bond disconnection: This is a common strategy, as numerous methods exist for introducing a carboxyl group. This disconnection leads to a 2-bromo-6-propylpyridine intermediate and a carboxylating agent synthon (e.g., CO2 or chloroformate).

C2-Br bond disconnection: This suggests a late-stage bromination of a 6-propylpyridine-4-carboxylic acid precursor. The corresponding synthon would be an electrophilic bromine source (Br+).

C6-Propyl bond disconnection: This approach involves the alkylation of a 2-bromo-pyridine-4-carboxylic acid derivative. This points to a propyl nucleophile (e.g., propyl Grignard) or an electrophile, depending on the specific reaction.

A plausible retrosynthetic pathway might prioritize the formation of the pyridine ring first, followed by sequential functionalization. An alternative is a convergent approach where substituted fragments are combined to form the ring, such as in the Hantzsch pyridine synthesis. advancechemjournal.comijnrd.org The most effective strategies often involve disconnections that lead to readily accessible and highly functionalizable intermediates, such as substituted pyridine N-oxides or pre-functionalized pyridines where innate reactivity patterns can be exploited for regioselective modification.

Evolution of Synthetic Routes to Pyridine Carboxylic Acid Architectures

The synthesis of pyridine and its derivatives has evolved significantly from classical condensation reactions to modern, highly selective catalytic methods. researchgate.netresearchgate.net

Classical Syntheses: The Hantzsch Dihydropyridine Synthesis, first reported in 1881, is a foundational method involving the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. ijnrd.org The Chichibabin reaction allows for the direct amination of pyridine at the 2-position, demonstrating an early example of direct C-H functionalization. wikipedia.org For pyridine carboxylic acids specifically, early methods often relied on the oxidation of alkylpyridine side chains, such as the commercial production of isonicotinic acid (pyridine-4-carboxylic acid) from the ammoxidation of 4-picoline. wikipedia.org

Modern Methodologies: Contemporary approaches offer greater control and substrate scope. These include:

Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated pyridine precursors allow for the precise introduction of carbon substituents.

C-H Functionalization: The direct functionalization of pyridine C-H bonds has become a major focus. This avoids the need for pre-functionalization (e.g., halogenation), making syntheses more atom-economical. The Minisci reaction, for instance, allows for the radical alkylation of electron-deficient pyridines. nih.gov

Ring-Forming Reactions: Modern cycloaddition reactions and transition-metal-catalyzed annulations provide novel pathways to construct the pyridine ring with predefined substitution patterns.

This evolution from harsh, multi-step classical methods to milder, more direct modern techniques has significantly expanded the accessibility of complex pyridine carboxylic acid architectures. nih.gov

Precision Regioselective Bromination Techniques in Pyridine Systems

Achieving regioselective bromination of the pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. wikipedia.org Direct bromination often requires harsh conditions and can lead to a mixture of products. Several advanced strategies have been developed to overcome this.

Activation via N-Oxidation: The formation of a pyridine N-oxide activates the ring towards electrophilic substitution, primarily at the C2 and C4 positions. researchgate.net Subsequent deoxygenation restores the pyridine. This is a widely used tactic to control regioselectivity. Baran et al. developed a method for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium bromide as a mild bromine source, avoiding harsh reagents like Br2 or POBr3.

Directed Ortho-Metalation (DoM): The use of a directing group to guide a metalating agent (like n-butyllithium) to a specific position, followed by quenching with an electrophilic bromine source (e.g., Br2, CBr4), is a powerful method for achieving high regioselectivity.

Halogen Exchange: Lithiation of a pre-existing halopyridine (e.g., an iodopyridine) followed by quenching with bromine can provide a regiochemically defined product.

Modern Catalytic Methods: Selectfluor, in combination with lithium bromide (LiBr), has been used for the regioselective bromination of 2-aminopyridines. rsc.org

The choice of method depends on the existing substituents on the pyridine ring, which can influence both the electronic and steric environment of the C-H bonds.

MethodKey ReagentsTypical RegioselectivityAdvantagesLimitations
Electrophilic BrominationBr2, Lewis AcidC3 (often requires harsh conditions)Direct C-H functionalizationLow reactivity, poor selectivity
N-Oxide Activation1. m-CPBA; 2. POBr3 or Ts2O/TBAB C2, C4Mild conditions, high regioselectivity Requires extra oxidation/deoxygenation steps
Directed Ortho-MetalationDirecting Group, n-BuLi, Br2Ortho to directing groupExcellent regiocontrolRequires a suitable directing group
Selectfluor-MediatedSelectfluor, LiBr rsc.orgDependent on substrate (e.g., C5 in 2-aminopyridine) rsc.orgMild conditionsSubstrate scope may be limited

Stereoselective and Regioselective Introduction of Alkyl Substituents on Pyridine Rings

The regioselective installation of alkyl groups onto a pyridine ring is a common synthetic objective. organic-chemistry.org While stereoselectivity is not a factor for the introduction of a simple propyl group, regioselectivity is critical.

Nucleophilic Addition to Activated Pyridines: The reaction of organometallic reagents, such as Grignard or organolithium reagents, with pyridine N-oxides is a classic and effective method for introducing substituents at the C2 position with high regioselectivity. acs.org

Minisci Reaction: This radical-based reaction is highly effective for alkylating electron-deficient heterocycles. It typically provides functionalization at the C2 or C4 positions. A significant challenge can be controlling the C2 vs. C4 selectivity.

C4-Alkylation via Blocking Groups: To address the challenge of C4-selective functionalization, methods using removable blocking groups have been developed. A maleate-derived blocking group can be installed on the pyridine nitrogen, which then directs Minisci-type decarboxylative alkylation exclusively to the C4 position. nih.govchemrxiv.orgresearchgate.net This strategy is operationally simple, scalable, and avoids the formation of regioisomers. nih.govchemrxiv.org

Transition-Metal Catalyzed Cross-Coupling: For pre-halogenated pyridines, cross-coupling reactions are a reliable way to introduce alkyl groups at a specific position. For example, a 6-bromopyridine derivative could be coupled with a propyl-organometallic reagent under palladium or nickel catalysis.

MethodKey ReagentsTypical RegioselectivityMechanismKey Features
Grignard + N-OxideR-MgX, Pyridine N-Oxide organic-chemistry.orgacs.orgC2Nucleophilic AdditionHigh C2 selectivity, well-established acs.org
Minisci ReactionR-COOH, AgNO3, (NH4)2S2O8nih.govC2/C4Radical AdditionGood for late-stage functionalization, can have selectivity issues
Minisci with Blocking GroupMaleate-derived N-blocking group, Minisci reagents nih.govchemrxiv.orgC4Radical AdditionExcellent C4 selectivity, scalable, avoids acid nih.govchemrxiv.org
Suzuki/Negishi CouplingHalo-pyridine, R-B(OR)2 or R-ZnX, Pd/Ni catalystPosition of halogenCatalytic Cross-CouplingHigh functional group tolerance, reliable

Modern Carboxylation Methods at the C4 Position of Pyridines

Introducing a carboxylic acid group at the C4 position of a pyridine ring is a key transformation for accessing isonicotinic acid derivatives. chemistryviews.org While classical methods like the oxidation of a 4-methyl group are effective, they are not suitable for substrates lacking such a precursor. wikipedia.org Modern C-H functionalization approaches offer a more direct route.

A recently developed method by Wang and colleagues provides a practical and selective C4-carboxylation of pyridines using carbon dioxide (CO2). chemistryviews.org This one-pot protocol involves two key steps:

C-H Phosphination: The pyridine is first subjected to a C-H phosphination reaction, which selectively installs a phosphonium salt at the C4 position.

Copper-Catalyzed Carboxylation: The resulting pyridylphosphonium salt is then carboxylated using CO2 (at 1 atm) in the presence of a copper catalyst (CuCl), a ligand (TMEDA), and a reductant (ZnEt2). chemistryviews.org

This method is notable for its mild reaction conditions (room temperature), good functional group tolerance, and high C4 selectivity. It represents a significant advance for the late-stage carboxylation of complex pyridine-containing molecules. chemistryviews.org

Multi-Step Synthetic Pathways for this compound

By combining the modern methodologies discussed above, a plausible and efficient multi-step synthesis for this compound can be designed. One potential pathway starting from a simple, commercially available pyridine is outlined below:

Route Example:

C4-Alkylation of Pyridine: Start with pyridine and introduce a propyl group at the C4 position. This can be achieved with high regioselectivity using the Minisci reaction with a removable maleate-derived blocking group, as described by MacMillan and coworkers. nih.gov The alkyl donor would be butyric acid.

N-Oxidation: The resulting 4-propylpyridine is then oxidized to 4-propylpyridine N-oxide using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA). This step activates the C2 and C6 positions for subsequent functionalization.

Regioselective Bromination: The 4-propylpyridine N-oxide is then regioselectively brominated at the C2 position. Given the directing effect of the N-oxide, treatment with a suitable brominating system (e.g., POBr3 or Ts2O/TBAB) would be expected to favor substitution at the C2/C6 positions. Careful control of stoichiometry may be required to achieve mono-bromination.

Deoxygenation: The N-oxide is removed via deoxygenation (e.g., using PCl3 or PPh3) to yield 2-bromo-4-propylpyridine.

Final Carboxylation: The final step would involve the conversion of the 4-propyl group to the 4-carboxylic acid via oxidation (e.g., using KMnO4 or Na2Cr2O7/H2SO4). This is a classical but effective transformation.

An alternative modern route might involve establishing the 2-bromo-6-propylpyridine core first and then applying the copper-catalyzed C4-carboxylation with CO2 as the final step. chemistryviews.org The feasibility of this would depend on the compatibility of the starting material with the C-H phosphination conditions.

The success of any multi-step synthesis hinges on the optimization of each individual step to maximize yield and purity. Key parameters that require systematic optimization include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. researchgate.net

For a critical step like the copper-catalyzed C4-carboxylation, the reported conditions provide a robust starting point. chemistryviews.org However, for a new substrate, fine-tuning may be necessary.

Table 3: Optimization Parameters for Copper-Catalyzed C4-Carboxylation chemistryviews.org
ParameterComponentTypical ConditionImpact on Reaction
CatalystCuClCatalytic amountEssential for the C-P to C-C bond transformation. Loading can affect reaction rate and yield.
LigandTMEDAStoichiometric to catalystStabilizes the copper catalyst and modulates its reactivity.
ReductantZnEt2Stoichiometric amountRequired for the catalytic cycle, likely to generate the active Cu(I) species.
SolventDMAReaction mediumSolubility of reagents and intermediates; can influence reaction rates.
TemperatureRoom Temperature20-25 °CMild conditions enhance functional group tolerance and prevent side reactions.
AtmosphereCO21 atmActs as the C1 source for the carboxyl group. Pressure could be varied to influence rate.

Advanced Purification Strategies and Scalability Considerations

The isolation and purification of this compound to the high purity levels required for many applications, particularly in pharmaceuticals and materials science, often necessitates advanced purification techniques beyond simple filtration and recrystallization. The scalability of the synthesis process is a critical factor in the transition from laboratory-scale production to industrial manufacturing, presenting a unique set of challenges and considerations.

Advanced Purification Strategies

For the purification of this compound, a multi-step approach is often employed to remove impurities such as starting materials, reagents, and by-products from the synthesis. The choice of purification method is dictated by the physical and chemical properties of the target compound and its impurities.

Crystallization: Recrystallization is a fundamental technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield. For pyridine carboxylic acids, solvent systems ranging from polar protic solvents like ethanol (B145695) or isopropanol to mixed solvent systems involving esters and alkanes may be effective. A systematic screening of solvents and optimization of conditions such as cooling rate and agitation are essential for developing a robust crystallization process.

Chromatography: When crystallization alone is insufficient to achieve the desired purity, chromatographic methods are employed.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is capable of providing very high purity material and is often used for the purification of small to medium quantities of high-value compounds. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase is critical for achieving good separation.

Column Chromatography: For larger scale purification, column chromatography using silica gel or other stationary phases can be effective. While often more labor-intensive and solvent-consuming than crystallization, it can be a necessary step to remove closely related impurities.

The table below summarizes potential purification strategies and their applicability.

Purification TechniqueScale of OperationTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization Lab to IndustrialStarting materials, major by-productsCost-effective, scalableLimited by solubility, may not remove closely related impurities
Preparative HPLC Lab to PilotIsomers, minor by-productsHigh purity achievableExpensive, solvent-intensive, limited scalability
Column Chromatography Lab to PilotWide range of impuritiesVersatileSolvent-intensive, can be time-consuming

Scalability Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting involves addressing several key challenges to ensure the process is safe, efficient, and economically viable.

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale can become difficult to manage on a larger scale. Exothermic reactions, for example, require efficient heat dissipation to prevent runaway reactions. A thorough understanding of the reaction kinetics and thermodynamics is essential for designing appropriate reactor systems and control strategies.

Mass Transfer: In heterogeneous reactions or multi-phase systems, mass transfer limitations can significantly impact reaction rates and yields. Efficient mixing and agitation become critical at larger scales to ensure that reactants are brought into contact effectively.

Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can become bottlenecks in a large-scale process. The choice of work-up procedures must consider factors such as solvent volumes, phase separation efficiency, and the handling of large quantities of solids. The development of a robust and scalable work-up and isolation procedure is a critical aspect of process development.

Process Safety: A comprehensive safety assessment is required before scaling up any chemical process. This includes identifying potential hazards such as toxic reagents, exothermic reactions, and flammable solvents, and implementing appropriate engineering controls and safety procedures to mitigate these risks.

Innovations in Green Chemistry for the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and improve sustainability. Innovations in this area for the synthesis of this compound and related pyridine derivatives focus on reducing waste, eliminating hazardous reagents, and improving energy efficiency.

Development of Catalyst-Free and Solvent-Free Methodologies

Traditional methods for the synthesis of pyridine derivatives often rely on the use of catalysts, which can be expensive, toxic, and difficult to remove from the final product. Similarly, the use of large volumes of organic solvents contributes to environmental pollution and poses safety risks.

Catalyst-Free Synthesis: Research into catalyst-free methods for the functionalization of pyridine rings is an active area. These approaches often utilize alternative activation methods, such as photochemical or electrochemical techniques, to promote the desired reaction without the need for a traditional catalyst. For instance, direct C-H functionalization under catalyst-free conditions represents a highly atom-economical approach to introducing substituents onto the pyridine ring.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a melt phase, can significantly reduce waste and simplify product isolation. Solvent-free bromination of pyridine derivatives has been explored using reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), potentially offering a greener alternative to traditional bromination methods that use halogenated solvents. google.com

The following table highlights the advantages of catalyst-free and solvent-free approaches.

MethodologyKey Advantages
Catalyst-Free Reduces cost, simplifies purification, avoids catalyst toxicity issues.
Solvent-Free Minimizes solvent waste, reduces environmental impact, can lead to higher reaction rates.

Application of Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of this compound, particularly in terms of efficiency, safety, and scalability.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields, shorter reaction times, and improved selectivity.

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. This is particularly relevant for potentially hazardous steps such as bromination.

Seamless Scalability: Scaling up a flow process is typically more straightforward than scaling up a batch process. Instead of redesigning the reactor, the production rate can be increased by running the system for longer periods or by using multiple reactors in parallel. The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors, showcasing the potential for rapid and efficient production. beilstein-journals.org

Assessment of Atom Economy and Sustainability Metrics

To quantify the "greenness" of a chemical process, several metrics have been developed. The most common of these are atom economy and the Environmental Factor (E-factor).

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%. For a hypothetical synthesis of this compound, the atom economy would depend on the specific synthetic route chosen. For example, a direct C-H functionalization approach would have a higher atom economy than a multi-step synthesis involving protecting groups and leaving groups.

Environmental Factor (E-Factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. libretexts.org A lower E-factor indicates a more environmentally friendly process. The E-factor takes into account not only the by-products of the reaction but also solvent losses, reagent excesses, and work-up waste. The fine chemicals and pharmaceutical industries have traditionally had very high E-factors, often ranging from 5 to over 100. libretexts.org

To illustrate these concepts, a hypothetical synthesis of this compound could be considered. A plausible route might involve the bromination and subsequent oxidation of a 2-propyl-4-methylpyridine precursor. The atom economy and E-factor for such a process would be calculated based on the specific reagents, solvents, and yields of each step. The goal of green chemistry is to design synthetic routes that maximize atom economy and minimize the E-factor.

The table below provides a conceptual comparison of different synthetic approaches based on green chemistry metrics.

Synthetic ApproachPotential Atom EconomyPotential E-Factor
Traditional Multi-Step Synthesis Low to ModerateHigh
Direct C-H Functionalization HighLow
Flow Chemistry Synthesis Moderate to HighModerate to Low

By embracing these innovations in green chemistry, the synthesis of this compound can be made more sustainable, efficient, and cost-effective.

Elucidating the Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Propylpyridine 4 Carboxylic Acid

Reactivity Profile of the Bromine Moiety

The bromine atom at the C2 position of the pyridine (B92270) ring is the primary site of reactivity for many important synthetic transformations. Its susceptibility to displacement and its ability to participate in catalytic cycles make it a valuable precursor for the synthesis of more complex pyridine derivatives.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. In this reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is favored by the presence of electron-withdrawing groups on the aromatic ring. researchgate.netacs.orgresearchgate.net

The general mechanism for the SNAr reaction of a 2-bromopyridine (B144113) with a nucleophile (Nu-) is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the nitrogen atom.

Elimination of the leaving group: The bromide ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted pyridine.

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring. Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine atom of 2-bromo-6-propylpyridine-4-carboxylic acid is an excellent handle for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. nih.govresearchgate.net For 2-bromopyridine derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.

The reaction of a 2-bromopyridine derivative with a boronic acid (R-B(OH)2) typically proceeds under the following conditions:

Palladium catalyst: Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand.

Base: Na2CO3, K2CO3, Cs2CO3, or K3PO4.

Solvent: Toluene, dioxane, or DMF/water mixtures.

A study on the Suzuki-Miyaura coupling of 2-bromopyridine with various arylboronic acids demonstrated high yields using a ligand-free Pd(OAc)2 catalyst in aqueous isopropanol. researchgate.net

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenylpyridine96
4-Methylphenylboronic acid2-(4-Methylphenyl)pyridine98
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine96
4-Chlorophenylboronic acid2-(4-Chlorophenyl)pyridine96

Data adapted from a study on 2-bromopyridine, a close analog of the subject compound. researchgate.net

Limitations of the Suzuki-Miyaura coupling can include steric hindrance from bulky substituents near the reaction site and the potential for side reactions, such as protodeborylation of the boronic acid. The presence of the carboxylic acid group in the target molecule might require protection or careful optimization of reaction conditions to avoid interference. reddit.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. chemspider.comnih.gov This reaction is particularly useful for forming carbon-carbon bonds, including sp2-sp2, sp2-sp3, and sp2-sp linkages. For 2-bromopyridine derivatives, the Negishi coupling offers a powerful method for introducing a variety of organic fragments.

The general pathway for the Negishi coupling of a 2-bromopyridine with an organozinc reagent (R-ZnX) involves the standard palladium catalytic cycle. An efficient Negishi cross-coupling for substituted 2,2'-bipyridines using tetrakis(triphenylphosphine)palladium(0) as a catalyst has been reported for both 2-bromo- and 2-chloropyridines. organic-chemistry.org

2-HalopyridineOrganozinc ReagentProductYield (%)
2-Bromopyridine2-Pyridylzinc chloride2,2'-Bipyridine95
2-Bromo-5-ethylpyridine2-Pyridylzinc chloride5-Ethyl-2,2'-bipyridine85
2-Chloropyridine2-Pyridylzinc chloride2,2'-Bipyridine75

Data from a study on analogous 2-halopyridines. organic-chemistry.org

The selectivity of the Negishi coupling can be influenced by the relative reactivity of different C-X bonds. For instance, in dihalopyridines, the more reactive C-Br bond can often be selectively coupled over a C-Cl bond. The functional group tolerance of the Negishi coupling is generally good, but strongly acidic protons, like that of the carboxylic acid, may need to be masked. rsc.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic compounds. For 2-bromopyridine derivatives, the Sonogashira coupling provides a direct route to 2-alkynylpyridines.

Typical conditions for the Sonogashira coupling of a 2-bromopyridine with a terminal alkyne (R-C≡CH) are:

Palladium catalyst: Pd(PPh3)2Cl2 or Pd(OAc)2 with a phosphine ligand.

Copper co-catalyst: CuI.

Base: A strong amine base such as triethylamine (B128534) (Et3N) or diisopropylamine (B44863) (i-Pr2NH).

Solvent: THF or DMF.

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes reported high yields. scirp.org While the substitution pattern is different, the reactivity of the C-Br bond is comparable.

Data from a study on analogous 2-amino-3-bromopyridines. scirp.org

Alkynylation strategies often involve the use of a slight excess of the alkyne and careful control of the reaction temperature to minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling). The carboxylic acid group on the target molecule is generally compatible with Sonogashira conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgresearchgate.netuvic.ca This reaction is a powerful tool for the synthesis of arylamines, which are important structural motifs in many pharmaceuticals and materials. For 2-bromopyridine derivatives, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position.

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed. nih.gov

Data from a study on 2-bromopyridine, a close analog of the subject compound. nih.gov

The success of the Buchwald-Hartwig amination is often dependent on the choice of the phosphine ligand and the base. Bulky, electron-rich phosphine ligands are commonly used to facilitate the catalytic cycle. The carboxylic acid group in the target compound would likely need to be protected as an ester to prevent acid-base reactions with the amine and the strong base typically used in this reaction. mit.edu

Catalytic and Stoichiometric Reductive Debromination

Reductive debromination is a fundamental transformation that replaces the carbon-bromine bond with a carbon-hydrogen bond, yielding 6-propylpyridine-4-carboxylic acid. This can be achieved through both catalytic and stoichiometric methods.

Catalytic Reductive Debromination: This method typically involves the use of a transition metal catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis. A base, such as triethylamine or sodium acetate, is often added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing catalyst deactivation and promoting the catalytic cycle. A direct parallel can be drawn from the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid, which is effectively converted to pyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium. researchgate.net

Stoichiometric Reductive Debromination: Stoichiometric methods often employ organometallic reagents or hydride sources. For instance, treatment with an organolithium reagent like n-butyllithium at low temperatures can induce a halogen-metal exchange, forming a lithiated pyridine intermediate. This intermediate can then be quenched with a proton source, such as water or methanol (B129727), to afford the debrominated product. Alternatively, reducing agents like zinc dust in acetic acid can also effect the debromination through a single electron transfer mechanism.

Below is a table summarizing typical conditions for these transformations, based on established procedures for related bromopyridines.

Method Reagents and Conditions Product Mechanism Highlights
CatalyticH₂, Pd/C (5-10 mol%), Et₃N, Methanol, RT, 1-24h6-Propylpyridine-4-carboxylic acidOxidative addition of Ar-Br to Pd(0), followed by hydrogenolysis.
Stoichiometric1) n-BuLi, THF, -78°C; 2) H₂O6-Propylpyridine-4-carboxylic acidHalogen-metal exchange followed by protonolysis of the aryl-lithium intermediate.
StoichiometricZn dust, Acetic Acid, 25-50°C6-Propylpyridine-4-carboxylic acidSingle electron transfer from the metal surface to the C-Br bond.

Directed Ortho-Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this compound, the deprotonated carboxylate group (formed by initial reaction with the organolithium base) serves as a potent directed metalation group (DMG). organic-chemistry.org The pyridine nitrogen also influences the acidity of adjacent protons. The reaction involves the deprotonation of an aromatic C-H bond ortho to the DMG by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or sec-butyllithium, to form a lithiated intermediate. uwindsor.caclockss.org

For this specific molecule, metalation is expected to occur regioselectively at the C-3 or C-5 position. The C-3 position is activated by both the adjacent carboxylate DMG and the ring nitrogen. The C-5 position is activated by the ring nitrogen and is adjacent to the propyl group. Steric hindrance from the propyl group might favor metalation at the C-3 position. The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups. researchgate.net

The table below illustrates potential outcomes of DoM followed by electrophilic quenching.

Position of Metalation Electrophile (E⁺) Reagent Example Product Structure
C-3IodideI₂2-Bromo-3-iodo-6-propylpyridine-4-carboxylic acid
C-3Aldehyde/KetoneBenzaldehyde (PhCHO)2-Bromo-3-(hydroxy(phenyl)methyl)-6-propylpyridine-4-carboxylic acid
C-3Alkyl HalideMethyl Iodide (CH₃I)2-Bromo-3-methyl-6-propylpyridine-4-carboxylic acid
C-5Silyl HalideTrimethylsilyl chloride (TMSCl)2-Bromo-5-(trimethylsilyl)-6-propylpyridine-4-carboxylic acid
C-5Carbon DioxideCO₂ (gas), then H⁺ workup2-Bromo-6-propylpyridine-4,5-dicarboxylic acid

Reactivity of the Carboxylic Acid Functionality

Mechanisms of Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester via several methods, most commonly through Fischer esterification. This acid-catalyzed reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol (e.g., methanol or ethanol) forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen by the solvent or a conjugate base regenerates the acid catalyst and yields the final ester product.

Amidation: Direct reaction of the carboxylic acid with an amine is generally difficult as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically required to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, which is then readily attacked by the amine nucleophile. The ensuing collapse of the tetrahedral intermediate yields the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC).

Investigating Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from pyridine-4-carboxylic acids is generally challenging. The stability of the resulting carbanion intermediate is a key factor. For pyridinecarboxylic acids, the mechanism often involves the zwitterionic form of the molecule, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com The rate of decarboxylation for picolinic acid (pyridine-2-carboxylic acid) is significantly greater than that for isonicotinic acid (pyridine-4-carboxylic acid), which is attributed to the ability of the nitrogen atom to stabilize the transition state in the 2-position. stackexchange.comcdnsciencepub.com

Potential pathways for the decarboxylation of this compound include:

Thermal Decarboxylation: Requires very high temperatures and may proceed through a zwitterionic intermediate, leading to the formation of 2-bromo-6-propylpyridine. The presence of substituents can influence the required temperature. researchgate.net

Acid-Catalyzed Decarboxylation: Heating in a strong mineral acid can promote decarboxylation. The reaction proceeds through protonation of the ring, which facilitates the cleavage of the C-COOH bond. researchgate.net

Metal-Catalyzed Decarboxylation: Certain transition metals, such as copper or silver, can catalyze the decarboxylation. This often occurs via the formation of a metal carboxylate salt, which upon heating, facilitates the extrusion of CO₂ and formation of an organometallic intermediate that is subsequently protonated. This approach is related to the Hunsdiecker reaction, where a silver carboxylate is treated with bromine to yield an aryl bromide. nih.govacs.org

Pathway Typical Conditions Plausible Intermediate Notes
ThermalHigh temperature ( >200 °C), inert solvent (e.g., diphenyl ether)Zwitterion / 4-pyridyl carbanionGenerally low yielding and requires harsh conditions.
Acid-CatalyzedConcentrated HCl or H₂SO₄, heat (120-180 °C)N-protonated pyridineRate is highly dependent on pH and substrate structure. cdnsciencepub.com
Metal-CatalyzedCu(I) oxide or Ag₂O in quinoline, heatOrganocopper or organosilver speciesCan proceed under milder conditions compared to thermal methods.

Synthesis of Reactive Acid Halides and Anhydrides

Acid Halides: The carboxylic acid can be readily converted into its more reactive acid chloride derivative, 2-bromo-6-propylpyridine-4-carbonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ai The reaction with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and driving the reaction to completion.

Anhydrides: Symmetrical anhydrides can be synthesized by reacting the acid chloride with a carboxylate salt (e.g., sodium 2-bromo-6-propylpyridine-4-carboxylate), which is generated by treating the parent carboxylic acid with a base like pyridine. This reaction is a nucleophilic acyl substitution where the carboxylate anion attacks the highly electrophilic carbonyl carbon of the acid chloride, displacing the chloride leaving group. Alternatively, dehydrating agents like phosphorus pentoxide (P₄O₁₀) can be used to form the anhydride (B1165640) directly from two equivalents of the carboxylic acid, though this method is often less efficient.

Formation and Reactivity of Metal Carboxylate Complexes (Chemical Complexation)

This compound is an excellent ligand for forming coordination complexes with a wide range of metal ions. It can act as a bidentate chelating ligand, coordinating to a metal center through both the pyridine nitrogen atom and one of the carboxylate oxygen atoms to form a stable five- or six-membered ring. dergipark.org.trsjctni.edu This bidentate N,O-chelation is a common binding mode for pyridine carboxylic acids. ajol.info

The carboxylate group itself offers diverse coordination modes, including monodentate, bidentate chelating, and bidentate bridging, allowing for the formation of mononuclear complexes or polynuclear coordination polymers. researchgate.net The specific coordination mode depends on factors such as the nature of the metal ion, the reaction stoichiometry, the solvent, and the presence of other coordinating ligands.

The formation of these complexes can significantly alter the reactivity of the organic ligand. For example, coordination to a Lewis acidic metal center can increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the metal center's own reactivity can be tuned by the electronic properties of the pyridine ligand.

Metal Ion Plausible Coordination Geometry Potential Coordination Mode Reference Analogue
Cu(II)Square Planar or Distorted OctahedralBidentate (N, O-chelate)Pyridine-2-carboxylic acid complexes. dergipark.org.tr
Zn(II)Tetrahedral or OctahedralBidentate (N, O-chelate), Bridging CarboxylateDipicolinic acid complexes. ajol.info
Mn(II)OctahedralBidentate (N, O-chelate) with aqua ligands2-(Pyridin-4-yl)quinoline-4-carboxylic acid complexes. researchgate.net
Co(II)OctahedralBidentate (N, O-chelate) with aqua ligandsPyridine-3-carboxylic acid complexes. cdnsciencepub.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a focal point for chemical reactivity. As in other pyridine derivatives, this nitrogen can act as a nucleophile or a base, participating in reactions such as N-oxidation and quaternization. The electronic environment of the nitrogen is significantly influenced by the substituents on the ring. The electron-donating alkyl group at C6 increases electron density, while the electron-withdrawing bromine atom at C2 and the carboxylic acid at C4 decrease it. This interplay of effects governs the nitrogen's reactivity.

N-Oxidation Reactions and Their Regioselectivity

N-oxidation is a characteristic reaction of pyridines, typically achieved by treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the pyridine nitrogen to a pyridine N-oxide. The resulting N-oxide group alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution and providing a handle for further functionalization.

For this compound, the N-oxidation is subject to the electronic influence of its substituents. Electron-withdrawing groups generally decrease the nucleophilicity of the pyridine nitrogen, making oxidation more difficult compared to unsubstituted pyridine. nih.gov Conversely, electron-donating groups enhance nucleophilicity. In this molecule, the weakly electron-donating propyl group at the C6 position is opposed by the strongly electron-withdrawing bromo and carboxylic acid groups at the C2 and C4 positions, respectively. The net effect is a deactivation of the nitrogen atom, likely requiring more forcing conditions for oxidation to proceed efficiently.

Regioselectivity is not a factor in the N-oxidation of this specific monosubstituted pyridine ring itself, as there is only one nitrogen atom to be oxidized. However, the presence of the N-oxide functionality dramatically alters the regioselectivity of subsequent reactions on the pyridine ring. For instance, halogenation of pyridine N-oxides can be highly regioselective, often favoring the C2 position. acs.orgyoutube.com

Table 1: Factors Influencing N-Oxidation of this compound

Factor Influence on Nitrogen Atom Effect on N-Oxidation Rate
Propyl Group (C6) Electron-donating (inductive effect) Increases electron density, slightly activating
Bromo Group (C2) Electron-withdrawing (inductive effect) Decreases electron density, deactivating
Carboxylic Acid (C4) Electron-withdrawing (resonance/inductive) Decreases electron density, strongly deactivating

Quaternization and Ionic Liquid Formation

The nitrogen atom of this compound can act as a nucleophile, reacting with alkylating agents such as alkyl halides to form a quaternary pyridinium (B92312) salt. This reaction is known as quaternization. nih.gov The formation of these salts is a critical step in the synthesis of pyridinium-based ionic liquids (ILs), which are salts that are liquid at or near room temperature. alfa-chemistry.com

The reactivity of the nitrogen atom in quaternization is governed by both electronic and steric factors. nih.gov

Electronic Effects : The electron-withdrawing nature of the bromo and carboxylic acid substituents decreases the nucleophilicity of the nitrogen, potentially slowing the reaction rate.

Steric Effects : The presence of substituents at the C2 (bromo) and C6 (propyl) positions creates significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the alkylating agent, thereby reducing the rate of quaternization. nih.gov

Despite these challenges, quaternization can often be achieved, for instance by using more reactive alkylating agents or harsher reaction conditions. The resulting pyridinium salt consists of the substituted pyridinium cation and the counter-anion from the alkylating agent (e.g., bromide, iodide). These salts can then be used to form ionic liquids through an anion exchange reaction. rsc.org The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, are determined by the structure of both the cation (the substituted pyridinium) and the anion. alfa-chemistry.comtandfonline.com

Table 2: Synthesis and Characteristics of Pyridinium-Based Ionic Liquids

Step Description Reagents for this compound Product
1. Quaternization The pyridine nitrogen attacks an alkyl halide to form a pyridinium salt. rsc.org An alkyl halide (e.g., 1-bromobutane) N-butyl-2-bromo-6-propylpyridine-4-carboxylic acid bromide

| 2. Anion Metathesis | The halide anion is exchanged for a different anion to modify the IL's properties. rsc.org | A salt with the desired anion (e.g., KPF₆, NaBF₄) | N-butyl-2-bromo-6-propylpyridine-4-carboxylic acid hexafluorophosphate/tetrafluoroborate |

Reactivity and Functionalization of the Propyl Side Chain

Selective C-H Activation and Functionalization Strategies

Direct functionalization of the C-H bonds of the propyl side chain is a powerful strategy for molecular elaboration, avoiding the need for pre-installed functional groups. rsc.org Common strategies for C-H activation on alkyl chains attached to aromatic systems include transition-metal-catalyzed reactions and radical-based methods. nih.govresearchgate.net

Transition-Metal Catalysis : Catalysts based on metals like palladium, rhodium, or ruthenium can mediate the selective activation of C-H bonds. beilstein-journals.org For a propyl chain, this can lead to reactions such as oxidation (to introduce hydroxyl or carbonyl groups), amination, or arylation. The regioselectivity of these reactions (i.e., which C-H bond on the propyl chain reacts) can often be controlled by the choice of catalyst and directing groups.

Radical Reactions : Radical-based C-H functionalization, such as the Minisci reaction, is particularly effective for electron-deficient heterocycles like pyridine. nih.govnih.gov While often targeting the ring itself, conditions can be tuned to favor functionalization of the alkyl side chain. For example, radical abstraction of a hydrogen atom from the propyl group, followed by trapping with another species, can lead to the introduction of various functional groups. The benzylic-like position (the carbon atom of the propyl group directly attached to the pyridine ring) is often the most reactive site in such transformations.

Steric and Electronic Influence of the Propyl Group on Ring Reactivity

The propyl group at the C6 position exerts both steric and electronic effects that modulate the reactivity of the entire molecule.

Steric Influence : The steric bulk of the propyl group at the C6 position significantly hinders reactions at adjacent sites. mdpi.com This includes:

The Nitrogen Atom : As discussed previously, it sterically impedes N-oxidation and quaternization.

The C5 Position : The propyl group can block or slow the approach of reagents to the C5 position of the pyridine ring, potentially influencing the regioselectivity of substitution reactions. This steric hindrance can be exploited to direct reactions to other, less hindered positions of the molecule. acs.org

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of this compound

In multifunctional molecules, controlling the selectivity of chemical reactions is paramount for achieving the desired product. mdpi.com For this compound, the presence of multiple reactive sites—the pyridine nitrogen, the carboxylic acid group, the C-Br bond, various C-H bonds on the ring, and the propyl side chain—presents significant challenges and opportunities in terms of selectivity.

Chemoselectivity : This refers to the preferential reaction of a reagent with one functional group over another. For example, when treating the molecule with a strong nucleophile, a reaction could potentially occur at several sites: nucleophilic aromatic substitution (SNAr) to displace the bromide at C2, attack at the electrophilic carbon of the carboxylic acid group, or deprotonation of the carboxylic acid. The outcome would depend on the nature of the nucleophile and the reaction conditions. Similarly, a reducing agent could potentially reduce the carboxylic acid or remove the bromo substituent.

Regioselectivity : This concerns the position at which a reaction occurs. For instance, in a C-H functionalization reaction targeting the pyridine ring, the directing effects of the existing substituents will determine the position of the new substituent. researchgate.netnih.gov The electron-withdrawing bromo and carboxylic acid groups generally direct nucleophilic attack to the C2, C4, and C6 positions, while the propyl group's steric hindrance and weak electronic donation add another layer of control. nih.gov

Stereoselectivity : This becomes relevant if a new chiral center is created during a reaction. mdpi.com For this compound, functionalization of the propyl side chain at the second carbon atom (the methylene (B1212753) group) could create a stereocenter, leading to the formation of enantiomers or diastereomers. Achieving high stereoselectivity in such a transformation would require the use of chiral catalysts or reagents.

Table 3: Potential Selective Transformations and Controlling Factors

Reaction Type Potential Sites of Reactivity Key Selectivity Challenge Factors for Control
Nucleophilic Aromatic Substitution C2 (displacing Br) Chemoselectivity (vs. attack at COOH) Choice of nucleophile, temperature, solvent
C-H Arylation (e.g., Pd-catalyzed) C3, C5 positions of the ring Regioselectivity Directing group strategy, ligand on the metal catalyst
Propyl Chain Oxidation C-H bonds of the propyl group Regioselectivity (which carbon) and Chemoselectivity (vs. ring) Oxidant, catalyst system

| Reduction | Carboxylic acid, C-Br bond | Chemoselectivity | Choice of reducing agent (e.g., NaBH₄ vs. LiAlH₄ vs. catalytic hydrogenation) |

Synthesis and Comprehensive Characterization of Novel Derivatives and Analogues

Systematic Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, allowing for its conversion into a range of functional groups with varied electronic and steric properties. Standard organic transformations can be employed to produce esters, amides, alcohols, and aldehydes.

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental step in modifying the compound's polarity, solubility, and reactivity.

Esters: Esterification of 2-bromo-6-propylpyridine-4-carboxylic acid can be readily achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an alcohol. mdpi.com This two-step process is often milder and more efficient. For instance, reacting the intermediate acyl chloride with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These ester derivatives can serve as building blocks for further modifications or as final target molecules.

Amides: Amide synthesis from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction, as the direct reaction is typically difficult. mdpi.com A more common and efficient route involves the initial conversion of the carboxylic acid to its acyl chloride, which then readily reacts with a wide range of amines to form the desired amide. mdpi.com Another approach is the direct amidation of the corresponding esters, which can react with alkali metal amidoboranes at room temperature without the need for a catalyst.

The reactivity of these synthesized esters and amides is diverse. Esters can undergo saponification to regenerate the carboxylic acid or can be subjected to reduction. Amides are generally more stable but can also be hydrolyzed under harsh acidic or basic conditions.

Derivative Type General Structure Synthetic Reagents Example
Ester2-bromo-6-propylpyridine-4-carboxylateMethanol, H₂SO₄
AmideN-substituted 2-bromo-6-propylpyridine-4-carboxamide1. Oxalyl Chloride; 2. Dimethylamine

The reduction of the carboxylic acid group provides access to the corresponding primary alcohol and aldehyde, which are valuable synthetic intermediates.

Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carboxylic acid into a 1° alcohol. libretexts.orglibretexts.org The reaction typically proceeds via an aldehyde intermediate, which is immediately reduced further and cannot be isolated because it is more reactive than the starting carboxylic acid. libretexts.org The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally insufficient to reduce carboxylic acids directly. libretexts.org Catalytic hydrosilylation using manganese(I) complexes has also emerged as a method for reducing carboxylic acids to alcohols under milder conditions. nih.gov This would convert this compound into (2-bromo-6-propylpyridin-4-yl)methanol.

Aldehydes: The synthesis of aldehydes from carboxylic acids is challenging due to the high reactivity of the aldehyde product, which tends to be readily reduced to the alcohol. Specialized, less reactive reducing agents or multi-step procedures are required to stop the reduction at the aldehyde stage.

Introduction of Diverse Functionalities at the Bromine Position

The bromine atom at the C2 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds at the site of the bromo substituent. The Suzuki-Miyaura coupling is a particularly versatile method for this purpose. nih.govorganic-chemistry.orglibretexts.org This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

By employing this methodology, a wide array of aryl, heteroaryl, or vinyl groups can be introduced at the 2-position of the pyridine ring. For example, reacting this compound (or its ester derivative to avoid potential complications with the free acid) with phenylboronic acid would yield 2-phenyl-6-propylpyridine-4-carboxylic acid. reddit.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency, particularly with heteroaryl substrates. nih.gov

Reaction Type Coupling Partner Example Potential Product Catalyst System Example
Suzuki-Miyaura CouplingPhenylboronic acid2-phenyl-6-propylpyridine-4-carboxylic acidPd(OAc)₂, PCy₃

The bromine atom can also be replaced with various heteroatoms, such as nitrogen, oxygen, or sulfur, through transition metal-catalyzed cross-coupling reactions.

Carbon-Nitrogen Bonds: The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines, as well as other nitrogen sources like amides. wikipedia.orgacsgcipr.orgorganic-chemistry.org Applying this reaction to this compound allows for the introduction of diverse amino functionalities at the 2-position. For instance, coupling with morpholine (B109124) would produce 2-(morpholin-4-yl)-6-propylpyridine-4-carboxylic acid. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines has been specifically developed. nih.gov Copper-catalyzed methods also provide an alternative route for C-N bond formation. google.com

Carbon-Oxygen and Carbon-Sulfur Bonds: Analogous to C-N bond formation, palladium-catalyzed methods can be used to form C-O and C-S bonds. The reaction of this compound with phenols or thiols, under conditions similar to the Buchwald-Hartwig amination, can yield the corresponding aryl ethers and thioethers, respectively.

Chemical Modifications and Elaborations of the Propyl Side Chain

The propyl group at the C6 position, while generally less reactive than the other functional groups, offers possibilities for further chemical modification. The carbon atom of the propyl chain directly attached to the pyridine ring is analogous to a benzylic position and can be a site for functionalization.

Reactions such as radical halogenation could potentially introduce a bromine atom at this position, which could then be displaced by various nucleophiles to introduce new functional groups. However, achieving selectivity for this position over reactions at the pyridine ring itself can be challenging and would require careful optimization of reaction conditions. Given the lack of specific literature for this substrate, such modifications remain a theoretical possibility based on general principles of side-chain reactivity.

Generation of Pyridine Ring-Modified Analogues from this compound

The structural framework of this compound offers multiple avenues for modification, allowing for the systematic generation of a diverse library of analogues. The primary sites for chemical elaboration are the bromine atom at the 2-position, the propyl group at the 6-position, and the carboxylic acid at the 4-position. Strategic manipulation of these functional groups can significantly alter the physicochemical and pharmacological properties of the parent molecule.

The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing pyridines. wikipedia.org The reactivity of the C-Br bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. This allows for the displacement of the bromide with a wide array of nucleophiles, leading to a variety of 2-substituted analogues. For instance, reaction with alkoxides, such as sodium methoxide, can yield the corresponding 2-methoxy derivative. Similarly, treatment with amines or anilines can produce a range of 2-amino or 2-anilino compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, provide another powerful tool for modifying the pyridine core at the 2-position. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, introducing aryl, heteroaryl, alkyl, or alkynyl moieties. For example, a Suzuki coupling with an arylboronic acid can generate a 2-aryl-6-propylpyridine-4-carboxylic acid derivative.

The carboxylic acid group at the 4-position is readily converted into other functional groups. Standard esterification or amidation reactions can be employed to produce a library of esters and amides with varying steric and electronic properties. Reduction of the carboxylic acid can afford the corresponding hydroxymethyl derivative, which can be further functionalized, for example, by conversion to a halide and subsequent nucleophilic substitution.

The propyl group at the 6-position, while generally less reactive than the other functional groups, can also be a site for modification, potentially through free-radical halogenation followed by nucleophilic substitution, although such reactions may lack selectivity.

Below is an interactive data table summarizing potential synthetic modifications to generate analogues of this compound.

Starting Material Reagent(s) Reaction Type Potential Product
This compoundR-OH, Acid catalystEsterification2-Bromo-6-propylpyridine-4-carboxylate ester
This compoundR-NH₂, Coupling agentAmidation2-Bromo-6-propyl-N-substituted-pyridine-4-carboxamide
This compoundNaORNucleophilic Aromatic Substitution2-Alkoxy-6-propylpyridine-4-carboxylic acid
This compoundR-NH₂Nucleophilic Aromatic Substitution2-(Alkyl/Aryl)amino-6-propylpyridine-4-carboxylic acid
This compoundR-B(OH)₂, Pd catalystSuzuki Coupling2-Aryl-6-propylpyridine-4-carboxylic acid
This compoundR-C≡CH, Pd/Cu catalystSonogashira Coupling2-Alkynyl-6-propylpyridine-4-carboxylic acid

Chiral Derivatives and Stereochemical Aspects of Their Synthesis

The parent molecule, this compound, is achiral. The introduction of chirality into its derivatives can be a critical step in the development of compounds with specific biological activities, as stereoisomers often exhibit different pharmacological and toxicological profiles. Chirality can be introduced through several synthetic strategies, primarily by incorporating a chiral moiety or by creating a new stereocenter in a controlled manner.

A straightforward approach to synthesizing chiral derivatives is to couple the carboxylic acid group with a chiral amine or alcohol. mdpi.comnih.gov This amidation or esterification reaction forms a diastereomeric mixture if the chiral auxiliary is not enantiopure, or a single enantiomer if an enantiopure starting material is used. For instance, reacting this compound with an enantiopure chiral amine, such as (R)-α-methylbenzylamine, in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), would yield the corresponding chiral amide. The resulting diastereomers, if formed, can often be separated by chromatography.

Another strategy involves the introduction of a chiral center at the propyl group. While more synthetically challenging, this could be achieved through a multi-step sequence. For example, if a synthetic route to the parent compound allows for the introduction of the C3 side chain at a later stage, a chiral building block could be used. Alternatively, a prochiral derivative of the final compound could be subjected to an asymmetric reaction.

The stereochemical outcome of these reactions is a crucial consideration. When coupling with a chiral auxiliary, the stereochemical integrity of the auxiliary must be maintained. In reactions that create a new stereocenter, the diastereoselectivity or enantioselectivity of the process will determine the composition of the product mixture. Chiral chromatography and spectroscopic methods, such as NMR with chiral shift reagents, are essential tools for the characterization and separation of the resulting stereoisomers.

The following table outlines potential strategies for the synthesis of chiral derivatives.

Starting Material Chiral Reagent Reaction Type Potential Chiral Product
This compoundEnantiopure chiral amine (e.g., (R)-1-phenylethanamine)AmidationChiral N-(1-phenylethyl)-2-bromo-6-propylpyridine-4-carboxamide
This compoundEnantiopure chiral alcohol (e.g., (S)-2-butanol)EsterificationChiral (S)-sec-butyl 2-bromo-6-propylpyridine-4-carboxylate
This compoundChiral amino acid ester (e.g., L-Alanine methyl ester)AmidationChiral 2-bromo-6-propyl-N-(1-methoxy-1-oxopropan-2-yl)pyridine-4-carboxamide

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Propylpyridine 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for the unambiguous assignment of the chemical structure of organic molecules in solution. For 2-Bromo-6-propylpyridine-4-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for assigning every proton and carbon atom in the molecule.

Multi-dimensional NMR techniques are critical for assembling the molecular puzzle. By correlating different nuclei through bonds or space, these experiments provide definitive evidence of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY is instrumental in identifying the connectivity within the propyl group by showing correlations between the CH₂ groups and the terminal CH₃ group. It would also confirm the coupling between the two protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). HSQC is used to assign the carbon signals based on the previously assigned proton signals. For instance, the proton signals of the pyridine ring and the propyl group would each show a cross-peak to their directly bonded carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for connecting different parts of the molecule. For example, the protons of the propyl group would show correlations to the C6 carbon of the pyridine ring, confirming the position of the propyl substituent. Similarly, the pyridine ring protons would show correlations to the carboxylic acid carbon, confirming its position at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This technique is valuable for determining the conformation and stereochemistry of a molecule. In the case of this compound, NOESY could show correlations between the protons of the propyl group and the proton at the C5 position of the pyridine ring, providing insight into the preferred orientation of the propyl chain relative to the ring.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
H3~8.1~125C2, C4, C5, COOH
H5~7.9~122C3, C4, C6
Propyl-CH₂ (α)~2.9~40C6, Propyl-CH₂ (β)
Propyl-CH₂ (β)~1.8~22Propyl-CH₂ (α), Propyl-CH₃
Propyl-CH₃~1.0~14Propyl-CH₂ (α), Propyl-CH₂ (β)
COOH~13.0 (broad)~165C3, C4, C5
C2 (C-Br)-~145H3
C4 (C-COOH)-~150H3, H5
C6 (C-propyl)-~162H5, Propyl-CH₂ (α)

Note: Predicted chemical shifts are based on analogous structures and general substituent effects on pyridine rings. Actual experimental values may vary.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance. Unlike other spectroscopic techniques, the signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards. For this compound, a ¹H qNMR experiment could be performed by adding a known amount of an internal standard with a distinct resonance to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte with that of the standard, the purity of the synthesized compound can be accurately determined. Furthermore, qNMR can be employed to monitor the progress of the synthesis of this compound by tracking the disappearance of reactant signals and the appearance of product signals over time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula, which is a critical piece of information in structural elucidation.

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information that can be used to confirm the proposed structure. For this compound, characteristic fragmentation patterns would be expected. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with nearly equal intensity). Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this specific molecule, cleavage of the propyl group would also be a likely fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z (relative to monoisotopic mass)Proposed Fragment
[M]+Molecular ion
[M-H₂O]+Loss of water from the carboxylic acid
[M-C₃H₇]+Loss of the propyl group
[M-COOH]+Loss of the carboxylic acid group
[M-Br]+Loss of the bromine atom

Tandem Mass Spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures and for obtaining more detailed structural information. In an MS/MS experiment, a specific ion from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation. This allows for the detailed fragmentation pattern of a single component in a mixture to be studied without prior separation. This would be particularly useful in the analysis of a crude reaction mixture during the synthesis of this compound to identify the target compound and any potential isomers or byproducts.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show a very broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-H stretches from the propyl group and the pyridine ring (around 2800-3100 cm⁻¹), and various C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region). The C-Br stretch would be expected in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations. For this compound, the Raman spectrum would also show the characteristic vibrations of the pyridine ring and the propyl group. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum.

By comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. This can also provide insights into the conformational preferences of the propyl group relative to the pyridine ring.

Predicted Vibrational Frequencies for Key Functional Groups of this compound:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
CarbonylC=O stretch~1700
Pyridine RingC=C, C=N stretches1400-1600
Propyl GroupC-H stretches2850-2960
C-Br BondC-Br stretch500-600

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state.

The process begins with the growth of a high-quality single crystal of the target compound, in this case, this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, the crystallographic data can be determined, including the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal.

For a molecule like this compound, SCXRD would reveal critical structural details such as:

The planarity of the pyridine ring.

The torsion angles of the propyl and carboxylic acid groups relative to the ring.

The bond lengths and angles of all constituent atoms, including the C-Br, C-N, C-C, and C=O bonds.

The presence and geometry of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, or halogen bonding involving the bromine atom.

While crystallographic data for the specific title compound is not publicly available, the study of related structures, such as 2-bromo-3-hydroxy-6-methylpyridine, demonstrates the power of this technique. nih.gov In the crystal structure of this related compound, molecules are linked via O-H···N hydrogen bonds, forming chains that are further connected by weak C-H···Br interactions. nih.gov This illustrates the level of detailed structural information that SCXRD can provide.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.

ParameterHypothetical Value
Chemical FormulaC9H10BrNO2
Formula Weight244.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)980.4
Z4
Calculated Density (g/cm³)1.652
R-factor0.045

Note: The data in this table is hypothetical and serves only to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment.

Advanced Chromatographic Techniques for High-Purity Isolation and Analytical Separation

Advanced chromatographic techniques are indispensable for the purification, isolation, and analytical assessment of pharmaceutical compounds and synthetic intermediates like this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard, offering high resolution and sensitivity for the separation and quantification of components in a mixture. nih.gov

For a polar, ionizable compound such as a pyridine carboxylic acid, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with pH modifiers or buffers to control the ionization state of the analyte. nih.gov

The separation of this compound by RP-HPLC would be influenced by several factors:

pH of the mobile phase: The retention of the carboxylic acid is highly dependent on its protonation state. At a pH below its pKa, the acid will be in its neutral form and exhibit stronger retention on the nonpolar stationary phase. Conversely, at a pH above its pKa, it will be in its anionic carboxylate form, which is more polar and will elute earlier.

Organic modifier concentration: Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time by increasing the mobile phase's eluting strength.

Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing the efficiency and resolution of the separation.

In addition to RP-HPLC, other advanced chromatographic techniques could be applied:

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and would be suitable for the purification of the zwitterionic or ionic forms of pyridine carboxylic acids. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations and is a "greener" alternative to normal and reversed-phase HPLC due to the reduced use of organic solvents.

A hypothetical data table for an analytical RP-HPLC method for this compound is provided below to exemplify the parameters that would be defined for such a method.

ParameterHypothetical Condition
Instrumentation
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorDiode Array Detector (DAD)
Chromatographic Conditions
ColumnZorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume5 µL
Detection Wavelength254 nm
Results
Retention TimeApproximately 8.5 minutes
Purity>99% (by peak area)

Note: The data in this table is hypothetical and serves to illustrate the parameters of a typical HPLC method.

Theoretical and Computational Chemistry Studies of 2 Bromo 6 Propylpyridine 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and energetic stability, which collectively govern the molecule's behavior and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-Bromo-6-propylpyridine-4-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). electrochemsci.org This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy.

The calculations would yield precise geometric parameters. For instance, the planarity of the pyridine (B92270) ring might be slightly distorted due to the steric influence of the bulky propyl and bromo substituents. The carboxylic acid group's orientation relative to the ring would also be a key finding. The final output provides the total electronic energy, which is crucial for comparing the stability of different conformations and for calculating reaction energies.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound. Note: This table is a hypothetical representation of typical data obtained from DFT calculations, as specific published values for this molecule are not available.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value
Bond Length C2 Br ~1.89 Å
C6 C(propyl) ~1.52 Å
C4 C(carboxyl) ~1.50 Å
C(carboxyl) O(H) ~1.35 Å
Bond Angle N1 C2 Br ~117°
C5 C6 C(propyl) ~121°
C3 C4 C(carboxyl) ~122°

| Dihedral Angle | C3 | C4 | C(carboxyl) | O(H) | ~0° or ~180° |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.netresearchgate.net

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. researchgate.netmdpi.com These sites are likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The most positive region would be located on the hydrogen atom of the carboxylic acid group, highlighting its acidic nature. acs.org The carbon atoms attached to the bromine and the nitrogen would also exhibit some positive potential.

Neutral Regions (Green): These areas, likely the propyl group and the aromatic hydrogens, have a relatively neutral potential.

By analyzing the MEP map, chemists can predict sites of protonation, coordination with metal ions, and intermolecular interactions that guide drug-receptor binding or crystal packing. deeporigin.commdpi.com

Conformational Analysis and Elucidation of Conformational Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, the key flexible points are the C-C bond between the pyridine ring and the propyl group, the C-C bonds within the propyl group, and the C-C bond connecting the carboxylic acid to the ring.

Table 2: Hypothetical Relative Energies of Key Conformers. Note: This table illustrates the type of data generated from a conformational analysis. The conformers and energies are examples.

Conformer Description Relative Energy (kcal/mol)
A Propyl group anti-periplanar to N1, -COOH planar with ring 0.00 (Global Minimum)
B Propyl group gauche to N1, -COOH planar with ring +1.5

| C | Propyl group anti-periplanar to N1, -COOH perpendicular to ring | +3.2 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, key reactions could include nucleophilic aromatic substitution at the C2 position to replace the bromine atom, or esterification at the carboxylic acid group. pipzine-chem.comlibretexts.org

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating the exact geometry and energy of the TS is essential for understanding the reaction's kinetics and mechanism. acs.org Computational chemists use specialized algorithms to search the potential energy surface for these "saddle points."

A calculated TS structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-Br bond as a nucleophile approaches). mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. For pyridine functionalization, computational studies have successfully characterized transition states for processes like phosphonation, helping to explain observed regioselectivity. acs.org

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. scm.commissouri.edu The IRC method traces the minimum energy path downhill from the transition state on the potential energy surface in both the forward (towards products) and reverse (towards reactants) directions. researchgate.net

A successful IRC calculation provides a clear visualization of the reaction pathway, showing how the molecular geometry changes continuously as the reaction progresses. This analysis is the final confirmation of a proposed reaction mechanism, ensuring that the identified transition state is indeed the bridge between the stable reactant and product states for a specific elementary step. mdpi.com

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Currently, there is a lack of specific published theoretical studies focused on the in silico prediction of spectroscopic parameters for this compound. Computational chemistry offers robust methods to predict such data, which can significantly aid in the structural elucidation and characterization of novel compounds.

Typically, Density Functional Theory (DFT) is the method of choice for calculating NMR chemical shifts and vibrational frequencies. For a molecule like this compound, a common approach would involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, NMR shielding tensors would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Vibrational frequency calculations are generally performed concurrently with geometry optimization. The resulting frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra. While no specific data tables for this compound are available in the literature, a hypothetical table of predicted vibrational frequencies for key functional groups is presented below to illustrate the expected output of such a study.

Hypothetical Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3500-3700
C-H (Propyl)Asymmetric Stretch~2960
C-H (Propyl)Symmetric Stretch~2870
C=O (Carboxylic Acid)Stretching~1700-1750
C=N, C=C (Pyridine Ring)Stretching~1400-1600
C-BrStretching~500-600

Note: These are generalized, hypothetical values and would require specific calculations for accurate prediction.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior (Non-biological Context)

To date, specific molecular dynamics (MD) simulations examining the solvent effects and dynamic behavior of this compound in a non-biological context have not been reported in scientific literature. Such studies would be invaluable for understanding how the solvent environment influences the compound's conformation, intermolecular interactions, and ultimately its physical and chemical properties.

MD simulations model the atomic-level movements of a system over time by solving Newton's equations of motion. A typical study would involve placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or dimethyl sulfoxide). The interactions between atoms would be described by a force field.

Key insights from such simulations could include:

Solvation Shell Structure: Analysis of radial distribution functions would reveal the arrangement of solvent molecules around the solute, particularly around the carboxylic acid, bromine, and propyl substituents.

Conformational Dynamics: The simulations would track the rotational dynamics of the propyl group and the carboxylic acid group, identifying preferred conformations and the energy barriers between them.

Hydrogen Bonding: The persistence and dynamics of hydrogen bonds between the carboxylic acid group and protic solvent molecules could be quantified.

These simulations would provide a microscopic view of how the solvent mediates interactions and influences the compound's behavior in solution.

Establishing Structure-Reactivity Relationships through Computational Modeling

Computational modeling is a powerful tool for establishing structure-reactivity relationships, but specific studies applying these methods to this compound are not currently available. Such investigations would typically use quantum chemical calculations to derive various molecular descriptors that correlate with chemical reactivity.

Methods like DFT can be used to calculate a range of electronic and structural properties. These descriptors can then be used to predict the reactivity of different sites on the molecule. For instance, the analysis of frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity.

Furthermore, calculated electrostatic potential maps can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would likely show a high negative potential around the carboxylic acid oxygen atoms and the nitrogen atom of the pyridine ring, and a region of positive potential around the acidic proton.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed if a series of related compounds with measured reactivity data were available. These models use statistical methods to correlate calculated descriptors with observed reactivity, enabling the prediction of reactivity for new, unsynthesized compounds.

Applications As a Versatile Synthetic Building Block and Catalyst in Organic Synthesis

Role in the Modular Construction of Complex Heterocyclic Systems

The structural features of 2-Bromo-6-propylpyridine-4-carboxylic acid make it an ideal candidate for the modular synthesis of intricate heterocyclic architectures. The presence of a reactive bromine atom, a carboxylic acid group for functionalization or directing effects, and a propyl group for modulating solubility and steric properties, provides chemists with multiple handles for synthetic transformations.

Synthesis of Pyridine-Fused Polycyclic Aromatic Hydrocarbons

While direct examples involving this compound are not extensively documented, the bromo- and carboxylic acid-substituted pyridine (B92270) core is a well-established precursor for constructing pyridine-fused polycyclic aromatic hydrocarbons (PAHs). The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce aryl or vinyl groups. Subsequent intramolecular cyclization, often facilitated by the carboxylic acid group or its derivatives, can lead to the formation of extended aromatic systems. For instance, a general strategy could involve a Suzuki coupling with an appropriately substituted boronic acid, followed by an acid-catalyzed intramolecular cyclization to forge the new fused ring. The propyl group would be expected to enhance the solubility of the resulting polycyclic systems in organic solvents, aiding in their purification and characterization. The synthesis of novel oxopyridochlorins, a class of pyridine-fused porphyrinoids, from dibenzoylporphyrins and ammonium (B1175870) acetate, showcases the utility of forming pyridine rings in fused systems rsc.org.

Assembly of Bridged Pyridine Structures

The bifunctional nature of this compound lends itself to the assembly of bridged pyridine structures. The carboxylic acid can be converted into an amide or ester, which can then undergo intramolecular reactions with a substituent introduced at the 2-position (via displacement of the bromide). For example, reaction with a diamine could lead to the formation of a macrocyclic structure where the pyridine ring is bridged by a polyamide chain. Such bridged compounds are of interest in supramolecular chemistry and for the development of novel ligands. The synthesis of chiral linear and macrocyclic bridged pyridines from pyridine-2,6-dicarbonyl dichloride demonstrates the feasibility of creating such complex architectures from pyridine carboxylic acid derivatives nih.gov.

Participation in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular complexity from simple starting materials in a single step. The structural motifs present in this compound suggest its potential as a valuable component in MCRs. For instance, the carboxylic acid could act as one component, the pyridine nitrogen as another, and the reactive bromide could be involved in a subsequent transformation. MCRs are a preferred method for creating diverse libraries of compounds, and the inclusion of this substituted pyridine could lead to novel scaffolds with potential applications in medicinal chemistry and materials science bohrium.com. The development of MCRs for building various pyridine derivatives highlights the importance of this strategy in modern organic synthesis bohrium.comacs.org.

Precursor for the Rational Design of Novel Ligands in Organometallic Chemistry

The pyridine nitrogen and the carboxylic acid group in this compound are excellent coordinating sites for metal ions, making it a promising precursor for the design of novel ligands in organometallic chemistry. The bromine atom offers a site for further functionalization, allowing for the synthesis of multidentate ligands with tailored electronic and steric properties. For example, the bromine could be replaced by a phosphine (B1218219) group via a substitution reaction, leading to a P,N-bidentate ligand. The carboxylic acid could also be used to tune the ligand's properties or to anchor the resulting metal complex to a solid support. The coordination chemistry of such ligands with various transition metals could lead to catalysts with novel reactivity and selectivity. The use of pyridine-based ligands is widespread in the construction of metallosupramolecular architectures and in catalysis mdpi.com.

Exploration as a Chiral Auxiliary or Building Block for Asymmetric Synthesis

While this compound itself is not chiral, it can be used as a scaffold for the introduction of chirality. For instance, the carboxylic acid could be coupled with a chiral amine to form a chiral amide. This chiral group could then direct subsequent reactions at or near the pyridine ring, leading to the stereoselective formation of new chiral centers. This approach is a cornerstone of asymmetric synthesis, where a temporary chiral auxiliary is used to control the stereochemical outcome of a reaction researchgate.netyoutube.com. Although the catalytic asymmetric synthesis of chiral pyridine derivatives can be challenging, various methods have been developed that could potentially be adapted for derivatives of this compound chim.it.

Investigation of Intrinsic Catalytic Activity (Organocatalysis or Metal-Free Catalysis)

There is growing interest in the use of small organic molecules as catalysts (organocatalysis). Pyridine derivatives, particularly those containing carboxylic acid groups, have shown promise in this area. The combination of a Lewis basic pyridine nitrogen and a Brønsted acidic carboxylic acid in this compound could enable it to act as a bifunctional organocatalyst. For example, it could potentially catalyze aldol or Michael addition reactions by activating both the electrophile and the nucleophile. Pyridine-2,6-dicarboxylic acid has been shown to be an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones organic-chemistry.orgthieme-connect.com. This suggests that this compound could also exhibit interesting catalytic activity in various organic transformations.

Supporting Ligand in Metal-Catalyzed Organic Reactions

The pyridine nitrogen and the carboxylate group of this compound can act as coordination sites for metal ions, making it a potential ligand for various metal-catalyzed organic reactions. As a bidentate ligand, it could chelate to a metal center, forming a stable complex. The electronic properties of the pyridine ring, modified by the bromo and propyl substituents, would influence the electron-donating ability of the ligand and, consequently, the catalytic activity of the resulting metal complex.

The steric bulk provided by the propyl group at the 6-position could also play a role in controlling the stereoselectivity of reactions catalyzed by its metal complexes. Such ligands are crucial in asymmetric catalysis, where the ligand architecture dictates the enantiomeric excess of the product. The bromo substituent at the 2-position offers a handle for further functionalization, allowing for the synthesis of a library of related ligands with tunable steric and electronic properties. This could be particularly useful in cross-coupling reactions, hydrogenations, and other important transformations in organic synthesis.

Future Directions and Emerging Research Opportunities for 2 Bromo 6 Propylpyridine 4 Carboxylic Acid

Development of Next-Generation, Highly Efficient, and Sustainable Synthetic Routes

Currently, there are no specific "next-generation" synthetic routes reported for 2-Bromo-6-propylpyridine-4-carboxylic acid. Future research in this area would likely focus on improving upon classical pyridine (B92270) synthesis methods. Key areas for development could include:

C-H Activation: Direct and selective C-H functionalization to introduce the bromo, propyl, and carboxylic acid groups onto a pyridine core would represent a significant advancement in efficiency and sustainability by reducing the number of synthetic steps and the use of pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could offer improved reaction control, enhanced safety for potentially hazardous reactions (e.g., bromination), and easier scalability compared to traditional batch processes.

Biocatalysis: The development of enzymatic routes for the synthesis or modification of pyridine derivatives could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound has not been specifically explored. Future investigations would likely focus on the interplay between the electron-withdrawing carboxylic acid group and the bromo and propyl substituents on the pyridine ring. Potential areas of exploration include:

Cross-Coupling Reactions: The bromine atom at the 2-position is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents and build molecular complexity.

Decarboxylative Functionalization: The carboxylic acid group could be a precursor for decarboxylative cross-coupling reactions, offering an alternative strategy for functionalization at the 4-position.

Directed Metalation: The directing effect of the substituents could be exploited in directed ortho-metalation reactions to achieve regioselective functionalization of the pyridine ring.

Expansion of the Compound's Utility in Diverse Synthetic Methodologies

Without established reactivity, the utility of this compound in broader synthetic methodologies is purely speculative. If its reactivity is established, it could potentially serve as a versatile building block. For instance, its derivatives could be employed in the synthesis of macrocycles or as ligands for catalysis, leveraging the pyridine nitrogen and the carboxylic acid for coordination.

Advanced Integration of Computational and Experimental Approaches for Predictive Chemistry

There are no computational studies specifically focused on this compound. Future research would benefit from an integrated computational and experimental approach. Density Functional Theory (DFT) calculations could be employed to:

Predict the reactivity of different positions on the pyridine ring.

Elucidate reaction mechanisms for its transformations.

Predict spectroscopic properties (e.g., NMR, IR) to aid in characterization.

Such computational insights would guide experimental design, leading to a more efficient exploration of this compound's chemistry.

Application in Automated Synthesis and High-Throughput Experimentation Platforms

The application of this compound in automated synthesis and high-throughput experimentation (HTE) is not documented. In the future, this compound could be incorporated into HTE workflows to rapidly screen for new reactions and optimize reaction conditions. rug.nlnih.gov Automated platforms could be used to explore a wide range of cross-coupling partners or catalytic systems, accelerating the discovery of novel derivatives and their applications. rug.nlnih.gov

Exploration in Supramolecular Chemistry and Self-Assembly (Purely Chemical Interactions)

There is no research on the role of this compound in supramolecular chemistry. The presence of a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen), along with the potential for halogen bonding (from the bromine atom), makes it a candidate for forming self-assembling systems. Future studies could investigate its ability to form supramolecular polymers, gels, or discrete assemblies through non-covalent interactions.

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